5-[4-(Benzyloxy)-3-bromobenzylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[4-(BENZYLOXY)-3-BROMOPHENYL]METHYLIDENE}-2-TERT-BUTYL-2-METHYL-1,3-DIOXANE-4,6-DIONE is a complex organic compound characterized by its unique structure, which includes a benzyl ether group, a bromine atom, and a dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(BENZYLOXY)-3-BROMOPHENYL]METHYLIDENE}-2-TERT-BUTYL-2-METHYL-1,3-DIOXANE-4,6-DIONE typically involves multiple steps:
Formation of the Benzyl Ether Group: This step involves the reaction of a phenol derivative with benzyl bromide in the presence of a base such as potassium carbonate.
Formation of the Dioxane Ring: The dioxane ring is formed through a cyclization reaction involving a suitable diol and an acid catalyst.
Final Assembly: The final step involves the condensation of the intermediate compounds to form the target molecule, often using a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl ether group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom and forming a dehalogenated product.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Dehalogenated products.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and pharmaceuticals.
Biology and Medicine
The compound’s potential biological activity, particularly due to the presence of the bromine atom and benzyl ether group, makes it a candidate for drug development. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, although specific studies would be required to confirm these effects.
Industry
In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its stability and functional groups that allow for further chemical modifications.
Mechanism of Action
The mechanism of action of 5-{[4-(BENZYLOXY)-3-BROMOPHENYL]METHYLIDENE}-2-TERT-BUTYL-2-METHYL-1,3-DIOXANE-4,6-DIONE would depend on its specific application. In a biological context, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom could facilitate interactions with halogen-binding sites on proteins, while the benzyl ether group might enhance membrane permeability.
Comparison with Similar Compounds
Similar Compounds
4-(BENZYLOXY)-3-BROMOPHENOL: Similar structure but lacks the dioxane ring.
2-TERT-BUTYL-2-METHYL-1,3-DIOXANE-4,6-DIONE: Similar dioxane ring but lacks the benzyl ether and bromine substituents.
BENZYLOXYBENZENE: Contains the benzyl ether group but lacks the bromine atom and dioxane ring.
Uniqueness
The uniqueness of 5-{[4-(BENZYLOXY)-3-BROMOPHENYL]METHYLIDENE}-2-TERT-BUTYL-2-METHYL-1,3-DIOXANE-4,6-DIONE lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. The presence of both the benzyl ether and bromine substituents, along with the dioxane ring, provides a versatile platform for further chemical modifications and applications in various fields.
Properties
Molecular Formula |
C23H23BrO5 |
---|---|
Molecular Weight |
459.3 g/mol |
IUPAC Name |
5-[(3-bromo-4-phenylmethoxyphenyl)methylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C23H23BrO5/c1-22(2,3)23(4)28-20(25)17(21(26)29-23)12-16-10-11-19(18(24)13-16)27-14-15-8-6-5-7-9-15/h5-13H,14H2,1-4H3 |
InChI Key |
OXJCGZJEZLBHAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=CC=C3)Br)C(=O)O1)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.